Benzamide-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C7H7NO |

|---|---|

Poids moléculaire |

126.17 g/mol |

Nom IUPAC |

2,3,4,5,6-pentadeuteriobenzamide |

InChI |

InChI=1S/C7H7NO/c8-7(9)6-4-2-1-3-5-6/h1-5H,(H2,8,9)/i1D,2D,3D,4D,5D |

Clé InChI |

KXDAEFPNCMNJSK-RALIUCGRSA-N |

SMILES isomérique |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)N)[2H])[2H] |

SMILES canonique |

C1=CC=C(C=C1)C(=O)N |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Benzamide-d5

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzamide-d5 is a deuterated form of benzamide, a versatile organic compound with significant applications in medicinal chemistry and drug development. The substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen, offers a powerful tool for researchers. This isotopic labeling can alter the metabolic fate of the molecule, prolong its half-life, and serve as an internal standard in pharmacokinetic studies. Benzamide itself is a well-known inhibitor of poly(ADP-ribose) polymerase (PARP), a family of enzymes crucial for DNA repair.[1] This inhibitory action makes benzamide and its derivatives, including this compound, valuable scaffolds in the development of anti-cancer therapies. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols, and insights into its biological significance.

Core Physical and Chemical Properties

Table 1: General and Physical Properties of this compound and Benzamide

| Property | This compound | Benzamide |

| Molecular Formula | C₇H₂D₅NO | C₇H₇NO |

| Molecular Weight | 126.17 g/mol | 121.14 g/mol |

| CAS Number | 1235489-47-0 | 55-21-0 |

| Appearance | White to off-white solid | White to off-white crystalline solid |

| Melting Point | Not experimentally determined; expected to be similar to Benzamide | 125-128 °C |

| Boiling Point | Not experimentally determined; expected to be similar to Benzamide | 288 °C |

| Solubility | Soluble in ethanol | Soluble in ethanol (50 mg/mL), methanol, ammonia, pyridine, carbon tetrachloride, and carbon disulfide. Slightly soluble in water, benzene, and ethyl ether. |

| Isotopic Purity | Typically ≥98 atom % D | N/A |

Spectroscopic Data

The substitution of hydrogen with deuterium significantly alters the spectroscopic properties of the molecule, particularly in Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Data for this compound |

| ¹H NMR | The aromatic proton signals will be absent due to deuteration of the phenyl ring. A broad singlet corresponding to the -NH₂ protons will be present, though its chemical shift can be variable and it may exchange with D₂O. |

| ¹³C NMR | The carbon signals of the deuterated phenyl ring will appear as multiplets due to C-D coupling, and their chemical shifts may be slightly upfield compared to non-deuterated benzamide. |

| ²H (Deuterium) NMR | A signal in the aromatic region will be present, confirming the presence and location of the deuterium atoms on the phenyl ring. |

| FTIR (cm⁻¹) | The characteristic C-H stretching vibrations of the aromatic ring (around 3000-3100 cm⁻¹) will be replaced by C-D stretching vibrations at a lower frequency (around 2200-2300 cm⁻¹). The N-H stretching and C=O stretching vibrations of the amide group will be largely unaffected. |

| Mass Spectrometry (EI) | The molecular ion peak will be observed at m/z 126, corresponding to [C₇H₂D₅NO]⁺. The fragmentation pattern will be similar to that of benzamide, with the key difference being the mass of the deuterated phenyl fragment. |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of benzamides is the reaction of a benzoyl chloride with ammonia. For the synthesis of this compound, deuterated starting materials are required.

Protocol: Ammonolysis of Benzoyl Chloride-d5

-

Materials:

-

Benzoyl chloride-d5 (1 equivalent)

-

Anhydrous ammonia (excess) or a solution of ammonia in an inert solvent (e.g., dioxane)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

-

Procedure:

-

Dissolve Benzoyl chloride-d5 in anhydrous diethyl ether or THF in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly bubble anhydrous ammonia gas through the solution or add a solution of ammonia dropwise with vigorous stirring. A white precipitate of ammonium chloride and this compound will form.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by slowly adding water.

-

Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., hot water or ethanol/water mixture) to obtain pure this compound.

-

Isotopic Purity Assessment

The isotopic purity of the synthesized this compound is a critical parameter and can be determined using mass spectrometry.

Protocol: Determination of Isotopic Enrichment by Mass Spectrometry

-

Instrumentation: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a suitable ionization source (e.g., Electrospray Ionization - ESI).

-

Sample Preparation: Prepare a dilute solution of the synthesized this compound in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid).

-

Data Acquisition: Acquire the mass spectrum in full scan mode over a relevant m/z range.

-

Data Analysis:

-

Identify the molecular ion peaks corresponding to the different isotopic species (d0, d1, d2, d3, d4, d5).

-

Determine the area under the curve for each isotopic peak.

-

Calculate the percentage of each isotopic species relative to the total area of all isotopic peaks. The isotopic enrichment is the percentage of the desired d5 species.

-

Biological Significance and Applications

Benzamide and its derivatives are potent inhibitors of Poly(ADP-ribose) polymerase (PARP). PARP enzymes are involved in the repair of single-strand DNA breaks. In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP leads to the accumulation of DNA damage and ultimately cell death, a concept known as synthetic lethality.

Mechanism of PARP Inhibition

Benzamide acts as a competitive inhibitor of NAD⁺, the substrate for PARP enzymes. By binding to the NAD⁺ binding site on PARP, benzamide prevents the synthesis of poly(ADP-ribose) chains, thereby inhibiting the DNA repair process.

Visualizations

Caption: A generalized workflow for the synthesis of this compound.

Caption: Simplified signaling pathway of PARP inhibition by this compound.

References

A Comprehensive Technical Guide to Benzamide-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Benzamide-d5, a deuterated analog of Benzamide. The information compiled herein is intended to support research and development activities by offering detailed data on its physicochemical properties, synthesis, and key applications, particularly its role as an internal standard in bioanalytical studies and its relationship to the broader class of PARP inhibitors.

Core Compound Properties

This compound is a stable isotope-labeled version of Benzamide, where five hydrogen atoms on the benzene ring have been replaced with deuterium. This isotopic substitution makes it an ideal internal standard for mass spectrometry-based quantitative analysis.

Physicochemical Data

The following table summarizes the key quantitative data for this compound and its non-deuterated counterpart, Benzamide.

| Property | This compound | Benzamide |

| CAS Number | 1235489-47-0[1][2][3][4][5] | 55-21-0[6][7] |

| Molecular Formula | C₇H₂D₅NO[1] | C₇H₇NO[8] |

| Molecular Weight | 126.17 g/mol [1] | 121.14 g/mol [7][9] |

| Appearance | - | White crystalline solid[7][9] |

| Melting Point | - | 125-133 °C[6][7][9] |

| Boiling Point | - | 288 °C[7][9] |

| Solubility in Water | - | Slightly soluble (approx. 3 g/L at room temp.)[9] |

| Solubility in Organic Solvents | - | Soluble in ethanol, methanol, and acetone[6][7][9] |

| Density | - | 1.341 g/cm³[7] |

Experimental Protocols

This section details the methodologies for the synthesis of this compound and its application as an internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analysis.

Synthesis of this compound

The synthesis of this compound can be achieved from Benzoic acid-d5. The following protocol is a representative procedure.

Step 1: Synthesis of Benzoyl Chloride-d5 [10]

-

Suspend Benzoic acid-d5 (e.g., 8.00 g, 58.3 mmol) in dry toluene (100 mL) in a reaction flask.

-

Add thionyl chloride (e.g., 29.6 mL) dropwise to the suspension.

-

Heat the reaction mixture to 110°C and stir overnight.

-

Remove the toluene by evaporation under vacuum.

-

Treat the residue with dry toluene (3 x 10 mL) and evaporate under vacuum to yield Benzoyl Chloride-d5 as an oil. This product is typically used in the next step without further purification.

Step 2: Synthesis of this compound This step is analogous to the Schotten-Baumann reaction for the synthesis of non-deuterated benzamide.

-

In a conical flask, prepare a mixture of concentrated ammonia (e.g., 5 mL) and water (e.g., 5 mL).[11][12]

-

While vigorously shaking or stirring the ammonia solution, add the previously synthesized Benzoyl Chloride-d5 (e.g., 2 mL) dropwise.[11][12] The reaction is exothermic, and cooling may be necessary.

-

Continue to shake the mixture for approximately 15 minutes to ensure the reaction goes to completion.[11][12] A white precipitate of this compound will form.

-

Collect the solid product by filtration and wash with cold water.

-

Recrystallize the crude product from hot water to obtain purified this compound.

Use as an Internal Standard in LC-MS/MS Bioanalysis

Stable isotope-labeled compounds like this compound are considered the gold standard for internal standards in quantitative LC-MS/MS assays due to their similar physicochemical properties to the analyte.[13] This ensures they co-elute and experience similar matrix effects, leading to high accuracy and precision.[13]

Protocol Outline:

-

Preparation of Internal Standard (IS) Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution of a specific concentration.

-

Preparation of Working IS Solution: Dilute the stock solution to a working concentration that is appropriate for the expected concentration range of the analyte in the samples.

-

Sample Preparation:

-

To all samples, calibration standards, and quality control samples, add a fixed volume of the working IS solution at the beginning of the sample preparation process.[14]

-

Perform the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

-

Evaporate the solvent and reconstitute the residue in the mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the prepared samples into the LC-MS/MS system.

-

Chromatography: Use a suitable column (e.g., C18) and mobile phase gradient to achieve chromatographic separation of the analyte and the internal standard from other matrix components.

-

Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor at least one specific precursor-to-product ion transition for the analyte and one for this compound.

-

-

Quantification: The concentration of the analyte in the samples is determined by calculating the ratio of the analyte peak area to the this compound peak area and comparing this ratio to the calibration curve.

Signaling Pathways and Logical Relationships

Benzamide is a known inhibitor of Poly (ADP-ribose) polymerase (PARP), a family of enzymes crucial for DNA repair.[1] The following diagrams illustrate the synthesis workflow for this compound, its application in bioanalysis, and the PARP signaling pathway.

In the context of DNA repair, Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, play a critical role in signaling and recruiting repair machinery to sites of single-strand DNA breaks.[15][16][17] Upon detecting a break, PARP1 binds to the DNA and synthesizes long chains of poly (ADP-ribose) (PAR), which act as a scaffold to recruit other DNA repair proteins.[15][17] PARP inhibitors, such as Benzamide, compete with the natural substrate NAD+ for the catalytic site of PARP, preventing the synthesis of PAR chains.[18] This inhibition traps PARP on the DNA and blocks the repair of single-strand breaks.[15][19] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the accumulation of unrepaired single-strand breaks leads to double-strand breaks during replication, resulting in genomic instability and cell death through a process known as synthetic lethality.[16][18][20]

References

- 1. dev.usbio.net [dev.usbio.net]

- 2. Benzamide-2,3,4,5,6-d5 | CAS 1235489-47-0 | LGC Standards [lgcstandards.com]

- 3. CAS 55-21-0: Benzamide | CymitQuimica [cymitquimica.com]

- 4. CAS: 1235489-47-0 | CymitQuimica [cymitquimica.com]

- 5. Benzamide-2,3,4,5,6-d5 | CAS 1235489-47-0 | LGC Standards [lgcstandards.com]

- 6. Benzamide | 55-21-0 [chemicalbook.com]

- 7. Page loading... [wap.guidechem.com]

- 8. Benzamide - Wikipedia [en.wikipedia.org]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. biomedres.us [biomedres.us]

- 11. Benzamide synthesis - chemicalbook [chemicalbook.com]

- 12. youtube.com [youtube.com]

- 13. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]

- 14. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]

- 15. drugtargetreview.com [drugtargetreview.com]

- 16. What are PARP inhibitors and how do they work? [synapse.patsnap.com]

- 17. Poly (ADP-ribose) polymerase - Wikipedia [en.wikipedia.org]

- 18. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Mechanism of PARP inhibitor resistance and potential overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. cancerresearchuk.org [cancerresearchuk.org]

An In-depth Technical Guide to Benzamide-d5: Properties, Analysis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Benzamide-d5, a deuterated analog of Benzamide. The incorporation of five deuterium atoms into the benzoyl ring makes it a valuable tool in various scientific disciplines, particularly in quantitative bioanalysis, metabolic studies, and as a synthetic intermediate. This document details its core physicochemical properties, provides in-depth experimental protocols for its analysis, and illustrates relevant analytical workflows.

Core Physicochemical Data

The primary distinction between this compound and its non-deuterated counterpart is its increased molecular weight due to the substitution of hydrogen with deuterium. This mass shift is fundamental to its application as an internal standard in mass spectrometry-based quantification. A summary of their key properties is presented below.

| Property | This compound | Benzamide (non-deuterated) |

| Molecular Formula | C₇H₂D₅NO[1][2] | C₇H₇NO[3][4] |

| Molecular Weight | 126.17[1][2] | 121.14[3][4] |

| CAS Number | 1235489-47-0[1][2] | 55-21-0[3][4] |

| Appearance | White to off-white solid | White solid[4] |

Experimental Protocols

Accurate characterization of this compound is critical for its effective use. The following sections provide detailed methodologies for its analysis using mass spectrometry and nuclear magnetic resonance spectroscopy.

Isotopic Purity Determination by Mass Spectrometry (MS)

Mass spectrometry is the definitive technique for quantifying the isotopic purity of deuterated compounds, confirming the abundance of the desired deuterated species (d5) relative to other isotopic variants.

Objective: To quantify the relative abundance of each isotopic species of this compound (d0 to d5).

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography (LC) system is recommended for optimal resolution and accuracy[5].

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent such as acetonitrile or methanol at a concentration of approximately 1 µg/mL[5].

-

Perform serial dilutions as necessary to achieve a final concentration appropriate for the instrument's sensitivity.

-

-

Liquid Chromatography (LC) Separation:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is typically used[5].

-

Mobile Phase: Use a gradient elution with Mobile Phase A consisting of water with 0.1% formic acid and Mobile Phase B consisting of acetonitrile with 0.1% formic acid[5].

-

Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

-

Injection Volume: Inject 1-5 µL of the sample solution.

-

-

Mass Spectrometry (MS) Analysis:

-

Ionization Mode: Use Electrospray Ionization (ESI) in positive ion mode to generate the protonated molecular ion, [M+H]⁺.

-

Data Acquisition: Operate in full scan mode over a relevant m/z range (e.g., m/z 100-150) to detect all isotopic species.

-

Resolution: A high resolution setting (>10,000) is crucial to distinguish between closely related isotopic peaks[5].

-

-

Data Analysis:

-

Extract the ion chromatograms (EICs) for the expected m/z values of each isotopic species (d0 to d5)[5][6].

-

Integrate the peak areas for each EIC.

-

Calculate the percentage of each isotopic species by dividing its integrated area by the total integrated area of all species. The isotopic purity is typically reported as the percentage of the d5 species[5].

-

References

Core Structure and Physicochemical Properties

An In-depth Technical Guide to Benzamide-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a deuterated analog of benzamide. It covers its core structure, physicochemical properties, spectroscopic signature, synthesis, and key applications, with a focus on its utility in research and development.

This compound is an isotopologue of benzamide where the five hydrogen atoms on the phenyl ring have been replaced with deuterium. This substitution imparts a higher molecular weight and alters specific molecular vibrations without significantly changing its chemical reactivity. The foundational structure is an aromatic amide consisting of a deuterated benzene ring linked to a carboxamido substituent.[1]

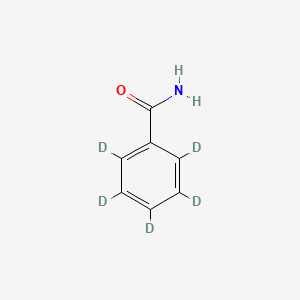

Chemical Structure

The key structural difference between benzamide and this compound is the isotopic labeling of the aromatic ring.

Caption: 2D structures of Benzamide and this compound.

Physical and Chemical Properties

The introduction of deuterium primarily affects properties related to mass, such as molecular weight and density. Other properties like melting point, boiling point, and solubility are generally comparable to the non-deuterated parent compound.

| Property | Benzamide | This compound | Data Source |

| Molecular Formula | C₇H₇NO | C₇H₂D₅NO | [2],[3] |

| Molecular Weight | 121.14 g/mol | 126.17 g/mol | [2],[3] |

| CAS Number | 55-21-0 | 1235489-47-0 | [2],[3] |

| Appearance | Off-white solid, colorless crystals | White to off-white solid | [2] |

| Melting Point | 127-130 °C | Not specified, expected to be similar to Benzamide | [2] |

| Boiling Point | 288 °C | Not specified, expected to be similar to Benzamide | [2] |

| Density | 1.341 g/cm³ | Not specified, expected to be slightly higher than Benzamide | [2] |

| Solubility in Water | 13.5 g/L (at 25 °C) | Not specified, expected to be similar to Benzamide | [2] |

| LogP | 0.64 | Not specified, expected to be similar to Benzamide | [1] |

Spectroscopic Analysis

Isotopic substitution significantly alters the spectroscopic profile of the molecule, providing a clear distinction from its non-deuterated counterpart.

Mass Spectrometry (MS)

In mass spectrometry, the most apparent difference is the increase in the mass-to-charge ratio (m/z) of the molecular ion. The fragmentation pattern is expected to be similar to benzamide, with key fragments showing a +5 Da shift if they retain the deuterated phenyl ring.[4][5]

| Species | Expected m/z (Benzamide) | Expected m/z (this compound) | Fragment Identity |

| [M]⁺ | 121 | 126 | Molecular Ion |

| [M-NH₂]⁺ | 105 | 110 | Benzoyl Cation |

| [C₆H₅]⁺ | 77 | 82 | Phenyl Cation |

Nuclear Magnetic Resonance (NMR) Spectroscopy

In ¹H NMR spectroscopy, the signals corresponding to the aromatic protons (typically observed between 7.4-8.1 ppm in benzamide) are absent in this compound.[6] The only observable proton signals would be from the amide (-NH₂) group, which may appear as a broad singlet. In ²H (Deuterium) NMR, signals corresponding to the deuterated phenyl ring would be visible.

| Nucleus | Benzamide Chemical Shifts (ppm) | Expected this compound Chemical Shifts (ppm) |

| ¹H NMR | ~7.4-7.5 (m, 3H), ~7.9 (br s, 2H, -NH₂), ~8.05 (d, 2H) | ~7.9 (br s, 2H, -NH₂) (Aromatic signals absent) |

| ¹³C NMR | ~127-134 (Aromatic carbons), ~171 (Carbonyl carbon) | Similar shifts to Benzamide are expected. |

Infrared (IR) Spectroscopy

The primary difference in the IR spectrum arises from the vibrations of the carbon-deuterium (C-D) bonds compared to carbon-hydrogen (C-H) bonds. The C-D stretching and bending vibrations occur at lower frequencies (wavenumbers) due to the heavier mass of deuterium.

| Vibrational Mode | Benzamide Wavenumber (cm⁻¹) | Expected this compound Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | ~3000-3100 | Absent |

| Aromatic C-D Stretch | Absent | ~2200-2300 (predicted) |

| N-H Stretch | ~3150-3350 (broad) | ~3150-3350 (broad) |

| C=O Stretch (Amide I) | ~1630-1690 | ~1630-1690 |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the amidation of a deuterated benzoic acid derivative or the reaction of a deuterated arene with an amidating agent. A common laboratory-scale approach is the conversion of a deuterated benzoyl chloride with ammonia.

Synthetic Workflow

A plausible synthetic route starts from commercially available benzene-d6, proceeds through Friedel-Crafts acylation to form a deuterated acetophenone, followed by haloform reaction to yield deuterated benzoic acid, conversion to the acid chloride, and finally amidation.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Amidation of Benzoyl-d5 chloride

This protocol outlines the final step of the synthesis described above.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve Benzoyl-d5 chloride (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Ammonia Addition: Bubble anhydrous ammonia gas slowly through the solution or add a solution of ammonia in an organic solvent (e.g., ammonia in methanol, 2.2 eq) dropwise while stirring vigorously.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by adding deionized water. Separate the organic layer. If the product precipitates, it can be collected by filtration.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Applications in Research and Drug Development

Deuterated compounds like this compound are valuable tools in pharmaceutical and chemical research.[7]

Internal Standard in Bioanalytical Methods

The most common application of this compound is as an internal standard (IS) for the quantification of benzamide or its derivatives in biological matrices (e.g., plasma, urine) using Liquid Chromatography-Mass Spectrometry (LC-MS/MS). Its key advantages are:

-

Co-elution: It has nearly identical chromatographic retention time to the non-deuterated analyte.

-

Mass Difference: It is easily distinguished from the analyte by the mass spectrometer.[8]

-

Extraction Efficiency: It mimics the analyte during sample preparation and extraction, correcting for any sample loss.

Experimental Workflow: LC-MS/MS Quantification

The following workflow illustrates the use of this compound as an internal standard.

Caption: Workflow for using this compound as an internal standard.

Mechanistic and Metabolic Studies

Deuteration is a critical tool for investigating reaction mechanisms and metabolic pathways due to the kinetic isotope effect (KIE).[9] The C-D bond is stronger than the C-H bond, and its cleavage by enzymes (like cytochrome P450s) is slower.[10] While the phenyl ring of benzamide is not a primary site of metabolism, studying deuterated analogs can help elucidate metabolic pathways of more complex benzamide-containing drugs.

Benzamide itself is known to be an inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair.[3][11] The use of deuterated analogs in such contexts can help stabilize the molecule against potential metabolism, prolonging its biological effect.

Caption: Simplified diagram of PARP inhibition by this compound.

References

- 1. Benzamide | C7H7NO | CID 2331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzamide - Wikipedia [en.wikipedia.org]

- 3. dev.usbio.net [dev.usbio.net]

- 4. researchgate.net [researchgate.net]

- 5. Benzamide [webbook.nist.gov]

- 6. Benzamide(55-21-0) 1H NMR spectrum [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. agilent.com [agilent.com]

- 9. researchgate.net [researchgate.net]

- 10. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]

- 11. selleckchem.com [selleckchem.com]

Isotopic Purity of Benzamide-d5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and analytical methodologies for determining the isotopic purity of Benzamide-d5. Given the increasing application of deuterated compounds in drug discovery and development, particularly as internal standards in pharmacokinetic studies and as active pharmaceutical ingredients with modified metabolic profiles, a thorough understanding of their isotopic enrichment is paramount. This document details the necessary experimental protocols, presents typical quantitative data, and visualizes key workflows and a relevant biological pathway.

Quantitative Isotopic Purity Analysis

The isotopic purity of this compound is a critical parameter that defines the percentage of molecules containing five deuterium atoms. High isotopic enrichment is essential for its effective use as an internal standard, ensuring minimal interference with the non-labeled analyte. The isotopic distribution is typically determined using high-resolution mass spectrometry (HRMS).

Table 1: Representative Isotopic Distribution of a Synthesized Batch of this compound as Determined by LC-HRMS.

| Isotopologue | Chemical Formula | Theoretical Mass (m/z) [M+H]⁺ | Relative Abundance (%) |

| d0 (unlabeled) | C₇H₈NO⁺ | 122.0600 | 0.2 |

| d1 | C₇H₇DNO⁺ | 123.0663 | 0.5 |

| d2 | C₇H₋D₂NO⁺ | 124.0726 | 1.1 |

| d3 | C₇H₅D₃NO⁺ | 125.0788 | 2.5 |

| d4 | C₇H₄D₄NO⁺ | 126.0851 | 5.2 |

| d5 | C₇H₃D₅NO⁺ | 127.0914 | 90.5 |

Note: The data presented is hypothetical but represents a realistic isotopic distribution for a batch of high-purity this compound.

Synthesis and Purification of this compound

The synthesis of this compound can be achieved through the reaction of Benzoyl chloride-d5 with ammonia. The deuterated starting material, Benzoyl chloride-d5, can be prepared from Benzoic acid-d5.

Synthesis of Benzoyl chloride-d5

Benzoic acid-d5 is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to yield Benzoyl chloride-d5.

Reaction:

C₆D₅COOH + SOCl₂ → C₆D₅COCl + SO₂ + HCl

Synthesis of this compound

Benzoyl chloride-d5 is then reacted with an excess of ammonia, typically in an aqueous or organic solvent, to produce this compound. This is a standard Schotten-Baumann reaction.

Reaction:

C₆D₅COCl + 2NH₃ → C₆D₅CONH₂ + NH₄Cl

Purification

The crude this compound is typically purified by recrystallization from a suitable solvent, such as water or ethanol, to remove unreacted starting materials and by-products. The purity of the final product is confirmed by analytical techniques such as melting point determination, NMR, and mass spectrometry.

Experimental Protocols

Accurate determination of the isotopic purity of this compound relies on robust analytical methodologies. Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques employed.[1][2]

Isotopic Purity Determination by LC-HRMS

This method allows for the separation of this compound from potential impurities and the accurate measurement of the relative abundances of its isotopologues.

Instrumentation and Conditions:

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.3 mL/min.

-

Mass Spectrometer: A high-resolution mass spectrometer (e.g., Orbitrap or TOF).

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode.

-

Scan Mode: Full scan from m/z 100-200.

-

Resolution: ≥ 70,000.

Protocol:

-

Prepare a 1 µg/mL solution of this compound in the initial mobile phase composition.

-

Inject the sample onto the LC-HRMS system.

-

Acquire the full scan mass spectrum of the eluting peak corresponding to this compound.

-

Extract the ion chromatograms for the theoretical exact masses of the [M+H]⁺ ions for d0 to d5 isotopologues.

-

Integrate the peak areas for each isotopologue.

-

Calculate the relative abundance of each isotopologue by dividing its peak area by the sum of all isotopologue peak areas and multiplying by 100.

Isotopic Enrichment and Structural Confirmation by NMR Spectroscopy

¹H and ²H NMR spectroscopy are used to confirm the positions of deuterium incorporation and to estimate the isotopic enrichment.

Instrumentation and Conditions:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: A non-deuterated solvent for ²H NMR (e.g., CHCl₃) or a deuterated solvent with a known purity for ¹H NMR (e.g., DMSO-d6).

-

Nuclei: ¹H and ²H.

¹H NMR Protocol:

-

Dissolve a precisely weighed amount of this compound in a deuterated solvent.

-

Acquire a quantitative ¹H NMR spectrum.

-

Integrate the residual proton signals in the aromatic region.

-

Compare the integral of the residual proton signals to the integral of the amide protons (-CONH₂) to determine the extent of deuteration.

²H NMR Protocol:

-

Dissolve the this compound sample in a non-deuterated solvent.

-

Acquire a ²H NMR spectrum.

-

The presence of a signal in the aromatic region confirms deuterium incorporation at these positions. The integral of this signal relative to a known standard can provide a measure of deuterium content.

Visualizations

Experimental Workflow: this compound as an Internal Standard

This compound is frequently used as an internal standard (IS) in pharmacokinetic (PK) studies to accurately quantify the concentration of an unlabeled benzamide-based drug in biological matrices.

References

In-Depth Technical Guide: Certificate of Analysis for Benzamide-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the typical data and methodologies presented in a Certificate of Analysis (CoA) for Benzamide-d5. This compound is the deuterated form of Benzamide, a compound of interest in various research fields, including as a specific inhibitor of poly(ADP-ribose)polymerase[1]. The incorporation of deuterium atoms makes it a valuable tool in metabolic studies, pharmacokinetic research, and as an internal standard for quantitative analysis by mass spectrometry.

Product Identification and Chemical Properties

A Certificate of Analysis for this compound will begin with fundamental identification and chemical property data. This information is crucial for ensuring the correct material is being used and for designing experiments.

| Identifier | Value | Source |

| Compound Name | This compound | N/A |

| Synonyms | Benzamide-2,3,4,5,6-d5, Phenyl-d5-carboxamide | [2] |

| CAS Number | 1235489-47-0 | [1][3] |

| Molecular Formula | C₇H₂D₅NO | [1][3] |

| Molecular Weight | 126.17 g/mol | [1][3] |

| Physical & Chemical Properties | Value | Source |

| Appearance | White to off-white solid | [4] |

| Melting Point | 127-130 °C (for non-deuterated) | [4] |

| Boiling Point | 288 °C (for non-deuterated) | [4] |

| Solubility | Slightly soluble in water; soluble in many organic solvents | [4] |

| Storage Temperature | -20°C | [1] |

Analytical Specifications and Data

This section details the quality control specifications and the results of analytical testing performed on a specific batch of this compound.

| Analytical Test | Specification | Typical Result |

| Chemical Purity (by HPLC/GC) | ≥98% | Conforms |

| Isotopic Purity (Atom % D) | ≥98 Atom % D | Conforms[2] |

| Identity (by ¹H NMR, MS) | Conforms to structure | Conforms |

| Residual Solvents | Meets USP <467> or ICH Q3C limits | Conforms |

Experimental Protocols

Detailed methodologies are essential for researchers to understand how the analytical data was generated and to potentially replicate or adapt the methods for their own applications.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

The chemical purity of this compound is typically determined by HPLC.

-

Instrumentation : A standard HPLC system equipped with a UV detector.

-

Column : C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase : A gradient of acetonitrile and water.

-

Flow Rate : 1.0 mL/min.

-

Detection : UV at 254 nm.

-

Injection Volume : 10 µL.

-

Quantification : The purity is calculated by the area percent method, where the area of the main peak is divided by the total area of all peaks.

The following diagram illustrates the general workflow for HPLC analysis.

Identity and Isotopic Enrichment by Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and determine the isotopic enrichment of this compound.

-

Instrumentation : A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization Mode : Electrospray Ionization (ESI) in positive mode is common for LC-MS[5]. Electron Ionization (EI) is typical for GC-MS.

-

Mass Analyzer : Quadrupole or Time-of-Flight (TOF).

-

Data Analysis : The mass spectrum will show a molecular ion peak corresponding to the mass of this compound. The distribution of isotopic peaks is analyzed to calculate the deuterium enrichment. The fragmentation pattern can also be used for structural confirmation[6].

The logical relationship for identity confirmation by MS is shown below.

Structural Confirmation by Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for confirming the structure of this compound. Due to the deuteration of the phenyl ring, the aromatic region of the spectrum will be significantly simplified compared to non-deuterated Benzamide.

-

Instrumentation : A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent : Deuterated solvent such as DMSO-d₆ or CDCl₃.

-

Reference : Tetramethylsilane (TMS) at 0 ppm.

-

Expected Spectrum : For this compound, the signals corresponding to the phenyl protons will be absent or greatly diminished. The primary signals will be from the amide (-NH₂) protons, which typically appear as a broad singlet. The position of this peak can be solvent-dependent.

Biological Activity and Signaling Pathway

Benzamide is known to be an inhibitor of poly(ADP-ribose) polymerase (PARP)[1]. PARP enzymes are involved in DNA repair and cell death pathways. Inhibition of PARP can prevent neurotoxicity induced by certain agents.

The simplified signaling pathway illustrating the role of Benzamide is depicted below.

This technical guide serves as a comprehensive resource for understanding the critical information presented in a Certificate of Analysis for this compound. The data and methodologies outlined are fundamental for ensuring the quality and suitability of this material for research and development purposes.

References

- 1. dev.usbio.net [dev.usbio.net]

- 2. Benzamide-2,3,4,5,6-d5 (CDN-D-6030-0.5G) at Hölzel-Diagnostika [hoelzel-biotech.com]

- 3. 1235489-47-0|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 4. Benzamide - Wikipedia [en.wikipedia.org]

- 5. Benzamide | C7H7NO | CID 2331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Benzamide-d5: A Technical Guide for Researchers in Drug Development and Analytical Science

An In-depth Examination of the Applications and Methodologies for a Key Deuterated Standard

For Immediate Release

This technical guide provides a comprehensive overview of Benzamide-d5, a deuterated analog of benzamide, for researchers, scientists, and drug development professionals. This document details its primary application as an internal standard in quantitative mass spectrometry, its role in pharmacokinetic studies, and its relevance in the investigation of benzamide-related therapeutic targets. The guide includes detailed experimental protocols, quantitative data summaries, and visualizations to facilitate its practical application in a laboratory setting.

Core Applications of this compound

This compound's principal utility lies in its role as a stable isotope-labeled internal standard (SIL-IS) for quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its chemical properties are nearly identical to unlabeled benzamide, but it has a higher mass due to the five deuterium atoms on the phenyl ring. This mass difference allows for its distinct detection by a mass spectrometer, making it an ideal tool for improving the accuracy and precision of analytical methods.

The key advantages of using this compound as an internal standard include:

-

Correction for Matrix Effects: Biological samples are complex matrices that can cause ion suppression or enhancement, leading to inaccurate quantification. As this compound co-elutes with the analyte, it experiences similar matrix effects, allowing for reliable correction.

-

Compensation for Sample Preparation Variability: Losses can occur during sample extraction, protein precipitation, and other preparation steps. By adding a known amount of this compound at the beginning of the workflow, these variations can be normalized.

-

Improved Method Robustness: The use of a SIL-IS like this compound makes analytical methods more resilient to day-to-day variations in instrument performance and environmental conditions.

Beyond its use in standard analytical procedures, the biological activities of benzamide and its derivatives highlight further applications for this compound. Benzamide is a known inhibitor of poly(ADP-ribose) polymerase (PARP), and its derivatives are being explored as potential therapeutics for a range of conditions, including:

-

Diabetes: As glucokinase activators.

-

Fibrosis: As ALK5 inhibitors.

-

Central Nervous System (CNS) Disorders: As sigma-1 receptor agonists.

In these research areas, this compound can be used in pharmacokinetic (PK) and metabolism studies to trace the fate of the parent compound, benzamide, in biological systems.

Quantitative Data and Method Validation

The use of this compound as an internal standard is critical for generating reliable quantitative data in bioanalytical method validation. The following tables summarize typical parameters evaluated during the validation of an LC-MS/MS method for the quantification of benzamide in human plasma, adhering to regulatory guidelines.

Table 1: LC-MS/MS Method Parameters for Benzamide Quantification

| Parameter | Specification |

| LC System | UHPLC System |

| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Mass Spectrometer | Triple Quadrupole |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transition (Benzamide) | To be optimized (e.g., m/z 122.1 -> 77.1) |

| MRM Transition (this compound) | To be optimized (e.g., m/z 127.1 -> 82.1) |

Table 2: Representative Method Validation Data for Benzamide in Human Plasma

| Parameter | Acceptance Criteria | Result |

| Linearity (r²) | ≥ 0.99 | 0.998 |

| Lower Limit of Quantification (LLOQ) | S/N ≥ 10 | 1 ng/mL |

| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 4.5% - 8.2% |

| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 6.1% - 9.5% |

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -5.3% to 7.8% |

| Matrix Effect | CV ≤ 15% | 8.9% |

| Recovery | Consistent and reproducible | ~85% |

Experimental Protocols

Synthesis of this compound

While typically procured from commercial suppliers, the synthesis of this compound can be achieved through the ammonolysis of benzoyl-d5 chloride. A general laboratory-scale procedure is outlined below.

Materials:

-

Benzoyl-d5 chloride

-

Concentrated ammonium hydroxide

-

Distilled water

-

Conical flask with stopper

-

Filtration apparatus

Procedure:

-

In a conical flask, combine 5 mL of concentrated ammonium hydroxide and 5 mL of distilled water.

-

Slowly add 2 mL of benzoyl-d5 chloride to the ammonia solution in a dropwise manner while vigorously shaking the flask. The reaction is exothermic and should be performed in a fume hood.

-

Continue shaking for 15-20 minutes until the oily benzoyl-d5 chloride is no longer visible and a white precipitate of this compound has formed.

-

Collect the solid product by vacuum filtration and wash with cold distilled water.

-

Recrystallize the crude product from hot water to obtain purified this compound crystals.

Quantitative Analysis of Benzamide in Plasma using this compound Internal Standard

This protocol describes a typical workflow for the quantification of benzamide in human plasma samples.

Materials:

-

Human plasma samples

-

Benzamide analytical standard

-

This compound internal standard stock solution (e.g., 1 mg/mL in methanol)

-

Acetonitrile (ACN) with 0.1% formic acid (Protein Precipitation Solution)

-

Microcentrifuge tubes or 96-well plates

-

LC-MS/MS system

Procedure:

-

Preparation of Calibration Standards and Quality Controls (QCs): Prepare a series of calibration standards and QCs by spiking known concentrations of benzamide into blank human plasma.

-

Sample Preparation (Protein Precipitation):

-

To 50 µL of plasma sample (unknown, calibrator, or QC), add 150 µL of the protein precipitation solution containing this compound at a fixed concentration (e.g., 100 ng/mL).

-

Vortex vigorously for 2 minutes to precipitate plasma proteins.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

-

Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the prepared samples onto the LC-MS/MS system using the parameters outlined in Table 1.

-

Acquire data in Multiple Reaction Monitoring (MRM) mode for both benzamide and this compound.

-

-

Data Analysis:

-

Integrate the chromatographic peak areas for both the analyte and the internal standard.

-

Calculate the peak area ratio (analyte peak area / internal standard peak area).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of benzamide in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

In Vitro PARP Inhibition Assay

This protocol provides a general method for assessing the inhibitory activity of benzamide or its derivatives on PARP1.

Materials:

-

Recombinant human PARP1 enzyme

-

Histone H1

-

NAD+

-

Biotinylated-NAD+

-

Activated DNA

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 1 mM DTT)

-

Test compound (benzamide or derivative)

-

Streptavidin-coated plates

-

Detection reagent (e.g., HRP-conjugated antibody to poly(ADP-ribose) or streptavidin-HRP)

-

Substrate for detection reagent (e.g., TMB for HRP)

Procedure:

-

Coat a 96-well plate with histone H1.

-

In a separate plate, prepare serial dilutions of the test compound.

-

Add the PARP1 enzyme, activated DNA, and the test compound to the histone-coated plate and incubate.

-

Initiate the reaction by adding a mixture of NAD+ and biotinylated-NAD+.

-

Incubate to allow for the PARP-catalyzed poly(ADP-ribosyl)ation of histones.

-

Stop the reaction and wash the plate.

-

Add a detection reagent that binds to the biotinylated poly(ADP-ribose) chains.

-

Add the appropriate substrate and measure the signal (e.g., absorbance or fluorescence).

-

Calculate the percent inhibition of PARP activity for each concentration of the test compound and determine the IC50 value.

Visualizations of Workflows and Pathways

Experimental Workflow for Quantitative Bioanalysis

Caption: Workflow for the quantitative analysis of benzamide in plasma using this compound as an internal standard.

PARP Signaling Pathway in DNA Repair

Caption: Simplified signaling pathway of PARP1 in response to DNA single-strand breaks and its inhibition by benzamide.

Glucokinase Activation in Pancreatic β-Cells

Caption: Mechanism of glucose-stimulated insulin secretion in pancreatic β-cells and the role of glucokinase activators.

Conclusion

This compound is an indispensable tool for researchers in drug development and analytical science. Its primary application as a stable isotope-labeled internal standard ensures the accuracy and reliability of quantitative bioanalytical methods, which are fundamental to pharmacokinetic and metabolism studies. Furthermore, the growing interest in benzamide and its derivatives as therapeutic agents for a variety of diseases underscores the importance of this compound in facilitating research into these novel drug candidates. The protocols and data presented in this guide provide a solid foundation for the effective implementation of this compound in a research setting.

A Technical Guide to the Solubility of Benzamide-d5 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Benzamide and its derivatives are significant in medicinal chemistry, serving as intermediates in the synthesis of pharmaceuticals and as active compounds themselves, notably as inhibitors of enzymes like poly(ADP-ribose)polymerase (PARP).[1] Understanding the solubility of these compounds is fundamental for their application in drug discovery, formulation development, and various experimental assays.

Quantitative Solubility Data

The solubility of a compound is highly dependent on the solvent and the temperature. For Benzamide, extensive studies have been conducted to quantify its solubility in a range of common organic solvents. The data indicates that Benzamide's solubility generally increases with temperature.[2][3]

Based on available literature for the non-deuterated analogue, the solubility of Benzamide in various solvents at temperatures ranging from 283.15 K to 323.15 K follows this general order: Methanol > Acetone > Ethanol > 1-Propanol > 1-Butanol > Isopropanol > Isobutanol > Methyl Acetate > Ethyl Acetate > Butyl Acetate > Acetonitrile > Water [2][3]

The following table summarizes the mole fraction solubility (x₁) of Benzamide in selected organic solvents at various temperatures.

| Solvent | 283.15 K (10°C) | 298.15 K (25°C) | 313.15 K (40°C) | 323.15 K (50°C) |

| Methanol | 0.1332 | 0.2061 | 0.3014 | 0.3787 |

| Ethanol | 0.0658 | 0.1062 | 0.1621 | 0.2091 |

| Acetone | 0.1015 | 0.1583 | 0.2332 | 0.2899 |

| Ethyl Acetate | 0.0216 | 0.0355 | 0.0565 | 0.0742 |

| Acetonitrile | 0.0195 | 0.0322 | 0.0511 | 0.0669 |

Note: Data presented is for the non-deuterated compound, Benzamide, as sourced from comprehensive solubility studies. This data serves as a strong proxy for Benzamide-d5.

Experimental Protocol for Solubility Determination

A reliable and commonly used method for determining the solubility of a solid compound in a solvent is the isothermal shake-flask method followed by gravimetric analysis. This protocol provides a step-by-step guide to performing this experiment.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (solid)

-

High-purity organic solvent of choice

-

Thermostatically controlled shaker bath or incubator

-

Analytical balance (accurate to ±0.1 mg)

-

Vials with airtight seals (e.g., screw-cap vials)

-

Syringe filters (chemically compatible with the solvent, e.g., PTFE)

-

Volumetric flasks and pipettes

-

Drying oven

Methodology:

-

Preparation:

-

Set the thermostatic shaker bath to the desired constant temperature (e.g., 298.15 K / 25°C).

-

Pre-weigh and label several clean, dry vials.

-

Add a precisely weighed amount of the chosen organic solvent (e.g., 10 mL) to each vial.

-

-

Saturation:

-

Add an excess amount of solid this compound to each vial containing the solvent. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.[4]

-

Securely seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in the thermostatic shaker bath.

-

Agitate the mixtures for a sufficient period to ensure equilibrium is reached (typically 24 to 72 hours). The time required may vary depending on the compound and solvent.

-

-

Phase Separation:

-

Once equilibrium is achieved, stop the agitation and allow the vials to rest in the temperature-controlled bath for at least 2-4 hours. This allows the excess, undissolved solid to settle, leaving a clear, saturated supernatant.[4]

-

-

Sampling and Analysis:

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed syringe to avoid premature crystallization.

-

Immediately filter the sample through a syringe filter into a pre-weighed, clean, and dry collection vial. This step is critical to remove any microscopic, undissolved particles.

-

Accurately weigh the collection vial containing the filtered saturated solution.

-

-

Solvent Evaporation:

-

Place the collection vial in a drying oven at a temperature sufficient to evaporate the solvent completely without decomposing the solute. The oven should be well-ventilated.

-

Once all the solvent has evaporated, allow the vial to cool to room temperature in a desiccator before weighing it again.

-

-

Calculation:

-

Calculate the mass of the dissolved this compound by subtracting the weight of the empty vial from the weight of the vial after solvent evaporation.

-

Calculate the mass of the solvent in the sample by subtracting the mass of the dissolved solute from the total mass of the saturated solution sample.

-

Express the solubility in desired units, such as grams per 100 g of solvent or mole fraction.

-

Visualized Workflows and Logical Relationships

Diagrams created using the DOT language provide clear visual representations of experimental processes and the logical positioning of Benzamide derivatives in a research context.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Caption: Role of Benzamide Derivatives as SIRT2 Inhibitors in Neuroprotection.

References

- 1. dev.usbio.net [dev.usbio.net]

- 2. Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K [spiral.imperial.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

Benzamide-d5 stability and storage conditions

An In-depth Technical Guide on the Stability and Storage of Benzamide-d5

Introduction

This compound, the isotopically labeled form of benzamide with deuterium atoms replacing hydrogen on the phenyl ring, serves as a critical tool for researchers, particularly in drug metabolism and pharmacokinetic (DMPK) studies, and as an internal standard for analytical applications. The substitution of hydrogen with deuterium, a stable and non-radioactive isotope, imparts a greater mass to the molecule.[1][2] This alteration can lead to a phenomenon known as the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond is more resistant to enzymatic cleavage compared to a carbon-hydrogen (C-H) bond. This increased metabolic stability can result in a longer drug half-life and a potentially improved safety profile.[3]

However, to leverage these benefits and ensure the accuracy and reproducibility of experimental data, the chemical and isotopic integrity of this compound must be maintained. This guide provides a comprehensive overview of the recommended storage conditions, potential degradation pathways, and a framework of experimental protocols for the stability assessment of this compound, designed for professionals in pharmaceutical research and development.

Recommended Storage Conditions and Handling

The chemical stability of this compound is influenced by environmental factors similar to its non-deuterated counterpart, namely temperature, light, and humidity.[2] Proper storage is therefore essential to prevent degradation and maintain isotopic purity.

Based on manufacturer data sheets and general best practices for deuterated compounds, the following storage conditions are recommended.[1][2][3]

| Parameter | Recommended Condition | Rationale and Key Considerations |

| Temperature | -20°C | Storing at reduced temperatures minimizes the rate of potential chemical degradation, ensuring long-term stability.[1][3] |

| Atmosphere | Dry, inert atmosphere (e.g., under Nitrogen or Argon) | Essential to prevent isotopic dilution through hydrogen-deuterium (H-D) exchange with atmospheric moisture.[3] |

| Container | Tightly sealed, amber glass vials or other opaque containers | Provides protection from light, which can catalyze photolytic degradation, and prevents the ingress of moisture and oxygen.[2] |

| Handling | Allow the container to equilibrate to room temperature before opening. | This critical step prevents atmospheric moisture from condensing on the cold compound, which could lead to hydrolysis or isotopic exchange.[2] |

Intrinsic Stability and Potential Degradation Pathways

While specific degradation kinetics for this compound are not extensively published, its stability profile can be inferred from the behavior of benzamide and general principles of deuterated compounds.

Hydrolytic Degradation

The most probable degradation pathway for benzamide under aqueous conditions is hydrolysis of the amide bond to form benzoic acid and ammonia. This reaction can be catalyzed by acid or base.[4] It is therefore anticipated that this compound would hydrolyze to form Benzoic acid-d5.

Caption: Postulated hydrolysis of this compound under acidic or basic conditions.

Other Stress Conditions

Forced degradation studies on related compounds suggest that benzamides may also be susceptible to degradation under severe oxidative, thermal, and photolytic conditions, although typically to a lesser extent than hydrolysis.[5][6]

Experimental Protocols for Stability Assessment

To definitively determine the stability of this compound, a forced degradation study is recommended. These studies intentionally stress the compound to predict its degradation pathways and to develop a stability-indicating analytical method, typically using High-Performance Liquid Chromatography (HPLC).[7][8][9] The objective is to achieve a target degradation of approximately 5-20%.[10]

The following protocols are adapted from established ICH guidelines and frameworks for similar molecules.[5]

Materials and Reagents

-

Compound: this compound

-

Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂), HPLC-grade solvents (e.g., Acetonitrile, Methanol), Purified water.

-

Equipment: HPLC with UV or Diode-Array Detector (DAD), pH meter, calibrated oven, photostability chamber, analytical balance.

General Procedure for Sample Preparation

Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol. This stock solution will be diluted for each stress condition.

Hydrolytic Degradation Protocol

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Heat the solution at an elevated temperature (e.g., 60-80°C).

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Maintain the solution at an elevated temperature (e.g., 60-80°C).

-

Neutral Hydrolysis: Mix the stock solution with purified water and heat at an elevated temperature (e.g., 80°C).

-

Sampling: Collect samples at predetermined time points (e.g., 0, 2, 6, 12, 24 hours), neutralize if necessary, and dilute for HPLC analysis.

Oxidative Degradation Protocol

-

Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂).

-

Keep the solution at room temperature, protected from light.

-

Collect samples at various time points for HPLC analysis.[5]

Thermal Degradation Protocol

-

Expose the solid this compound compound to dry heat in a calibrated oven (e.g., 80°C) for an extended period (e.g., 48-72 hours).[5]

-

Dissolve samples taken at different intervals and analyze by HPLC.

Photolytic Degradation Protocol

-

Expose both the solid compound and a solution (e.g., 0.1 mg/mL in methanol/water) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[5][10]

-

Keep a control sample protected from light (e.g., wrapped in aluminum foil) under the same conditions.

-

Analyze the samples after the exposure period.

Data Presentation and Visualization

All quantitative data from stability studies should be organized into clear, comparative tables. While specific experimental data for this compound is not publicly available, the following table provides a template for presenting results from the proposed forced degradation studies.

Table 1: Hypothetical Results of Forced Degradation Studies on this compound

| Stress Condition | Time (hours) | % this compound Remaining | % Area of Major Degradant (Benzoic acid-d5) | Observations |

| 0.1 M HCl (80°C) | 24 | 88.5 | 10.2 | Clear solution, no color change |

| 0.1 M NaOH (80°C) | 12 | 85.2 | 13.5 | Clear solution, no color change |

| 3% H₂O₂ (RT) | 24 | 99.1 | < 0.5 | No significant degradation observed |

| Thermal (80°C, solid) | 72 | 99.6 | < 0.5 | No change in physical appearance |

| Photolytic | N/A | 98.4 | < 0.5 | No significant degradation observed |

The logical flow of a comprehensive stability study, from initial setup to final analysis, is a critical component of the process.

References

- 1. dev.usbio.net [dev.usbio.net]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Benzamide | PPTX [slideshare.net]

- 5. benchchem.com [benchchem.com]

- 6. forced degradation study: Topics by Science.gov [science.gov]

- 7. biomedres.us [biomedres.us]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 10. researchgate.net [researchgate.net]

Commercial Suppliers of Benzamide-d5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercially available Benzamide-d5, a deuterated analog of Benzamide. This document is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds as internal standards in quantitative analyses or as tracers in metabolic studies.

Introduction to this compound

This compound (C7H2D5NO), with a CAS number of 1235489-47-0, is a synthetic form of Benzamide where five hydrogen atoms on the benzene ring have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of Benzamide due to its similar chemical and physical properties to the unlabeled analyte, including co-elution during chromatography and comparable ionization efficiency. Benzamide itself is a well-known inhibitor of poly(ADP-ribose) polymerase (PARP) and is utilized in studies of neurotoxicity and other biological processes.

Commercial Supplier Data

The following table summarizes the quantitative data for this compound available from various commercial suppliers. Please note that the level of detail in publicly available specifications can vary. For lot-specific data, it is always recommended to request a Certificate of Analysis from the supplier.

| Supplier/Distributor | Product Code/CAS No. | Molecular Formula | Molecular Weight ( g/mol ) | Purity/Isotopic Enrichment |

| Toronto Research Chemicals (via Hölzel Diagnostika) | CDN-D-6030-0.5G | C₇H₂D₅NO | 126.17 | 99 atom % D, min 98% Chemical Purity[1] |

| United States Biological | B0123 | C₇H₂D₅NO | 126.17 | Highly Purified[2] |

| BIOFOUNT | Not specified | C₇H₂D₅NO | 126.17 | Not specified |

Experimental Protocols

Protocol for Quantitative Analysis of Benzamide in Rat Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol provides a general framework for the determination of Benzamide concentrations in a biological matrix, such as rat plasma, using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with this compound as an internal standard.

1. Materials and Reagents:

-

Benzamide (analyte)

-

This compound (internal standard)

-

Acetonitrile (ACN), LC-MS grade

-

Formic acid, LC-MS grade

-

Water, LC-MS grade

-

Rat plasma (blank)

-

Microcentrifuge tubes (1.5 mL)

-

Calibrated pipettes

2. Preparation of Stock and Working Solutions:

-

Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve Benzamide in acetonitrile.

-

Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in acetonitrile.

-

Analyte Working Solutions: Prepare a series of working solutions by serially diluting the analyte stock solution with acetonitrile to create calibration standards.

-

IS Working Solution (e.g., 50 ng/mL): Dilute the IS stock solution in acetonitrile.

3. Sample Preparation (Protein Precipitation): [3]

-

Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the IS working solution to each tube (except for blank samples) and vortex briefly.

-

Add 300 µL of cold acetonitrile to each tube to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

4. LC-MS/MS Conditions:

-

LC System: A high-performance liquid chromatography system.

-

Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 5 µm).[4]

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 0.4 mL/min.[4]

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray ionization (ESI) in positive ion mode.

-

MRM Transitions: Monitor the specific precursor-to-product ion transitions for Benzamide and this compound. These will need to be optimized for the specific instrument.

5. Calibration Curve and Quantification:

-

Prepare a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

-

Use a linear regression model to fit the data.

-

Determine the concentration of Benzamide in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Signaling Pathway

Caption: PARP1 signaling pathway and inhibition by Benzamide.

Experimental Workflow

Caption: Experimental workflow for Benzamide quantification.

References

An In-depth Technical Guide to the Synthesis of Benzamide-d5

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a proposed synthetic route for Benzamide-d5, a deuterated analog of benzamide. The inclusion of deuterium atoms can be a valuable tool in drug discovery and development, aiding in mechanistic studies and potentially improving pharmacokinetic profiles. This document outlines the synthetic pathway, detailed experimental protocols, and expected outcomes.

Synthetic Pathway Overview

The synthesis of this compound can be achieved through a two-step process commencing with the commercially available Benzoic acid-d5. The first step involves the conversion of the deuterated carboxylic acid to its corresponding acid chloride, Benzoyl chloride-d5. The subsequent step is the amidation of the acid chloride with ammonia to yield the final product, this compound.

Figure 1: Experimental workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of Benzoyl chloride-d5 from Benzoic acid-d5

This procedure details the conversion of Benzoic acid-d5 to Benzoyl chloride-d5 using thionyl chloride. This is a standard method for the preparation of acyl chlorides from carboxylic acids.[1][2][3][4][5][6]

Materials:

-

Benzoic acid-d5 (1.0 eq)

-

Thionyl chloride (SOCl₂) (2.0 eq)

-

Dry toluene (solvent)

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Distillation apparatus

Procedure:

-

In a dry round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases (HCl and SO₂), add Benzoic acid-d5.

-

Add dry toluene to the flask to act as a solvent.

-

Slowly add thionyl chloride to the suspension at room temperature with stirring.

-

Once the addition is complete, heat the reaction mixture to reflux using a heating mantle. Maintain reflux for 2-3 hours, or until the evolution of gas ceases. The reaction can be monitored by observing the dissolution of the solid Benzoic acid-d5.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Excess thionyl chloride and toluene can be removed by distillation at atmospheric pressure.

-

The resulting crude Benzoyl chloride-d5 can be purified by fractional distillation under reduced pressure. Collect the fraction boiling at the appropriate temperature for Benzoyl chloride-d5.

Step 2: Synthesis of this compound from Benzoyl chloride-d5

This protocol describes the amidation of Benzoyl chloride-d5 with aqueous ammonia to produce this compound.[7][8][9][10][11]

Materials:

-

Benzoyl chloride-d5 (1.0 eq)

-

Concentrated aqueous ammonia (excess)

-

Beaker or Erlenmeyer flask

-

Ice bath

-

Buchner funnel and flask

-

Filter paper

Procedure:

-

In a beaker or Erlenmeyer flask, place an excess of concentrated aqueous ammonia and cool it in an ice bath.

-

Slowly and carefully add Benzoyl chloride-d5 dropwise to the cold, stirred ammonia solution. The reaction is exothermic, so maintain the temperature below 10 °C.

-

A white precipitate of this compound will form immediately.

-

After the addition is complete, continue to stir the mixture in the ice bath for an additional 30 minutes to ensure the reaction goes to completion.

-

Collect the crude this compound by vacuum filtration using a Buchner funnel.

-

Wash the solid product with cold deionized water to remove any ammonium chloride and excess ammonia.

-

The crude product can be dried in a desiccator or a vacuum oven at a low temperature.

Purification of this compound by Recrystallization

Recrystallization is a standard technique to purify the crude this compound.

Materials:

-

Crude this compound

-

Deionized water (solvent)

-

Erlenmeyer flasks

-

Hot plate

-

Buchner funnel and flask

-

Filter paper

Procedure:

-

Place the crude this compound in an Erlenmeyer flask.

-

Add a minimum amount of hot deionized water to dissolve the solid completely. Benzamide has a higher solubility in hot water than in cold water.

-

If there are any insoluble impurities, perform a hot filtration to remove them.

-

Allow the hot, clear solution to cool slowly to room temperature.

-

As the solution cools, pure crystals of this compound will form.

-

To maximize the yield, the flask can be placed in an ice bath to further decrease the solubility of the product.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of ice-cold deionized water.

-

Dry the purified this compound crystals.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound. The yields and isotopic purity are estimated based on typical values for analogous non-deuterated reactions and deuteration procedures. Actual results may vary depending on experimental conditions.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Expected Isotopic Purity (%) |

| Benzoic acid-d5 | C₇HD₅O₂ | 127.15 | N/A (Starting Material) | ≥98[12] |

| Benzoyl chloride-d5 | C₇D₅ClO | 145.60 | 85-95 | >98 |

| This compound | C₇H₂D₅NO | 126.16 | 90-98 | >98 |

Note: Isotopic purity should be confirmed by analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[13][14][15]

Safety Precautions

-

Thionyl chloride is a corrosive and toxic chemical that reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Benzoyl chloride-d5 is a lachrymator and is corrosive. It should also be handled in a fume hood with appropriate PPE.

-

The reaction between benzoyl chloride and ammonia is exothermic. Proper temperature control is crucial to avoid uncontrolled reactions.

-

Always follow standard laboratory safety procedures.

References

- 1. researchgate.net [researchgate.net]

- 2. Sciencemadness Discussion Board - Benzoyl chloride from benzoic acid - Powered by XMB 1.9.11 [sciencemadness.org]

- 3. BENZOYL CHLORIDE - Ataman Kimya [atamanchemicals.com]

- 4. prepchem.com [prepchem.com]

- 5. Benzoyl chloride is prepared from benzoic acid by:A. Cl2 and hνB. SO2 - askIITians [askiitians.com]

- 6. nbinno.com [nbinno.com]

- 7. globalconference.info [globalconference.info]

- 8. Synthesis of benzamide from benzyl chloride | DOCX [slideshare.net]

- 9. brainly.in [brainly.in]

- 10. scribd.com [scribd.com]

- 11. scribd.com [scribd.com]

- 12. 苯甲酸-2,3,4,5,6-d5 ≥99 atom % D, ≥99% (CP) | Sigma-Aldrich [sigmaaldrich.com]

- 13. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Gold Standard: A Technical Guide to Deuterated Benzamide Standards in Research and Development

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical chemistry and drug development, precision and accuracy are paramount. The use of stable isotope-labeled internal standards, particularly deuterated compounds, has become the benchmark for achieving reliable quantitative data. This technical guide provides an in-depth exploration of deuterated benzamide standards, covering their synthesis, analytical applications, and the underlying principles that make them indispensable tools in research and regulated environments.

The Principle of Isotope Dilution Mass Spectrometry with Deuterated Standards